Technical Guide to 1-Benzylazetidin-3-one: Properties, Synthesis, and Spectroscopic Analysis
Technical Guide to 1-Benzylazetidin-3-one: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylazetidin-3-one is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a benzyl group at the nitrogen atom and a carbonyl group at the 3-position. This molecule serves as a valuable building block in medicinal chemistry and materials science due to its unique structural and reactive properties. Its strained ring system and the presence of both a ketone and a tertiary amine make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an in-depth analysis of the spectroscopic data for 1-Benzylazetidin-3-one.
Core Physical and Chemical Properties
1-Benzylazetidin-3-one is a compound with the molecular formula C₁₀H₁₁NO.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 156303-83-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| Boiling Point | 257 °C | [1] |
| Flash Point | 102 °C | [1] |
| Density | 1.178 g/cm³ | [1] |
| Storage Temperature | Sealed in dry, 2-8°C or under -20°C in a freezer | [1][2] |
| Solubility | Data not readily available | |
| Appearance | Not specified, likely a solid or oil | |
| Melting Point | Data not readily available |
Synthesis of 1-Benzylazetidin-3-one
A common and effective method for the synthesis of 1-Benzylazetidin-3-one is the Swern oxidation of its precursor, 1-benzylazetidin-3-ol. This reaction is known for its mild conditions and high tolerance for various functional groups.
Experimental Protocol: Swern Oxidation of 1-Benzylazetidin-3-ol
This protocol is based on the general principles of the Swern oxidation.
Materials:
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1-Benzylazetidin-3-ol
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Triethylamine (Et₃N)
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Dichloromethane (CH₂Cl₂), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Water (H₂O)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Preparation of the Swern Reagent: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane is cooled to -78 °C using a dry ice/acetone bath. To this, a solution of dimethyl sulfoxide (3 equivalents) in anhydrous dichloromethane is added dropwise. The mixture is stirred at -78 °C for 15-30 minutes.
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Oxidation of the Alcohol: A solution of 1-benzylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane is added slowly to the activated Swern reagent at -78 °C. The reaction is stirred at this temperature for 30-60 minutes.
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Addition of Base: Triethylamine (4-5 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional hour.
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Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated aqueous solution of ammonium chloride, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-Benzylazetidin-3-one. The product can be further purified by column chromatography on silica gel.
Spectroscopic Analysis
The structure of 1-Benzylazetidin-3-one can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1-Benzylazetidin-3-one is expected to show characteristic signals for the benzyl group and the azetidine ring protons.
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Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
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Benzyl CH₂ Protons (-CH₂-Ph): A singlet at approximately δ 3.6-3.8 ppm, integrating to 2 protons.
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Azetidine Ring CH₂ Protons: The two methylene groups on the azetidine ring adjacent to the carbonyl and the nitrogen are diastereotopic and are expected to appear as two distinct signals, likely in the range of δ 3.2-4.0 ppm, each integrating to 2 protons. These may appear as singlets or more complex multiplets depending on the solvent and resolution.
¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-215 ppm.
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Aromatic Carbons (C₆H₅-): Multiple signals in the range of δ 127-140 ppm, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.
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Benzyl CH₂ Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.
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Azetidine Ring CH₂ Carbons: Two signals for the methylene carbons of the azetidine ring, expected in the range of δ 50-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzylazetidin-3-one will be dominated by a strong absorption band corresponding to the carbonyl group.
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C=O Stretch: A strong, sharp peak in the region of 1740-1760 cm⁻¹. The exact position can be influenced by the ring strain of the azetidine ring.
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C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
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C-N Stretch: A moderate absorption in the fingerprint region, typically around 1100-1200 cm⁻¹.
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Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 1-Benzylazetidin-3-one (161.20).
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Major Fragmentation Pathways:
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Loss of the Benzyl Group: A prominent fragment resulting from the cleavage of the C-N bond, leading to a peak at m/z 91 (tropylium ion, [C₇H₇]⁺).
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Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom within the azetidine ring can lead to various smaller fragments.
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Reactivity and Applications
1-Benzylazetidin-3-one is a reactive molecule that can undergo various chemical transformations. The ketone functionality can participate in reactions such as reductions, reductive aminations, and Wittig reactions. The tertiary amine can be involved in quaternization reactions.
Its primary application lies in its role as a key intermediate in the synthesis of more complex molecules.[1] In drug development, the azetidine scaffold is of significant interest as it can impart unique conformational constraints and physicochemical properties to a molecule, potentially leading to improved biological activity and pharmacokinetic profiles. It is used in the synthesis of a variety of biologically active compounds.[1]
Safety and Handling
1-Benzylazetidin-3-one should be handled with care in a well-ventilated fume hood.[3] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It should be stored in a tightly sealed container in a dry place, with recommended storage temperatures between 2-8°C or in a freezer at -20°C.[1][2] Incompatible materials to avoid include strong oxidizing agents.[3]
Logical Workflow and Pathway Diagrams
To illustrate the relationships and processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of 1-Benzylazetidin-3-one.
Caption: Logic for structural elucidation of 1-Benzylazetidin-3-one.
